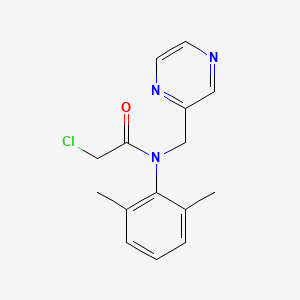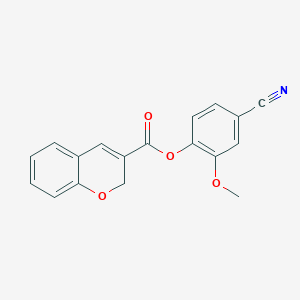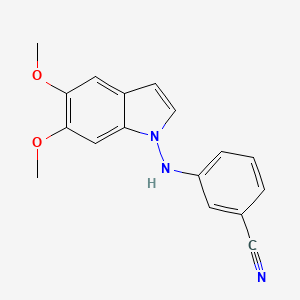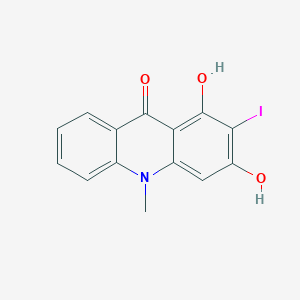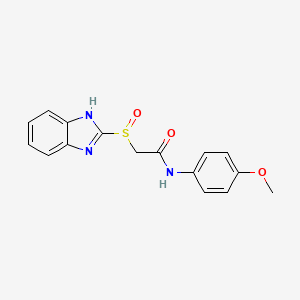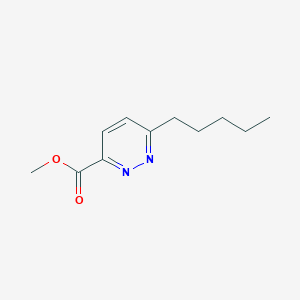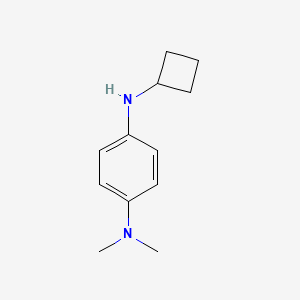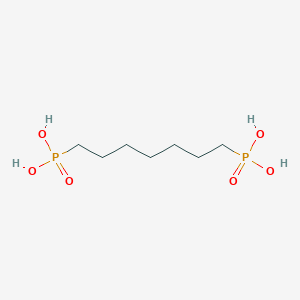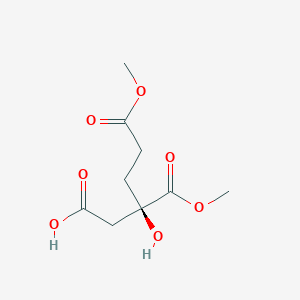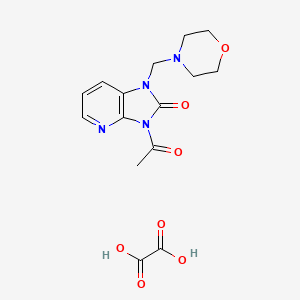
6-Bromo-2,2-dimethylnaphthalen-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2,2-dimethylnaphthalen-1(2H)-one is an organic compound belonging to the naphthalene family It features a bromine atom and two methyl groups attached to the naphthalene ring, making it a brominated derivative of 2,2-dimethylnaphthalen-1(2H)-one
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,2-dimethylnaphthalen-1(2H)-one typically involves bromination of 2,2-dimethylnaphthalen-1(2H)-one. A common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide or light to facilitate the bromination reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination processes, ensuring high yield and purity. The reaction conditions would be optimized for temperature, solvent, and catalyst concentration to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming naphthoquinones or other oxidized derivatives.
Reduction: Reduction of the bromine atom can lead to the formation of 2,2-dimethylnaphthalen-1(2H)-one.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Naphthoquinones or other oxidized derivatives.
Reduction: 2,2-Dimethylnaphthalen-1(2H)-one.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its structural properties.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action for 6-Bromo-2,2-dimethylnaphthalen-1(2H)-one would depend on its specific application. In general, the bromine atom and the naphthalene ring can interact with various molecular targets, influencing biological pathways or chemical reactions. The exact molecular targets and pathways would require further research to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethylnaphthalen-1(2H)-one: Lacks the bromine atom, making it less reactive in certain substitution reactions.
6-Chloro-2,2-dimethylnaphthalen-1(2H)-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
6-Fluoro-2,2-dimethylnaphthalen-1(2H)-one: Contains a fluorine atom, which can significantly alter its chemical behavior compared to the brominated compound.
Uniqueness
6-Bromo-2,2-dimethylnaphthalen-1(2H)-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties. This makes it valuable for specific synthetic applications and potential biological activities.
Propriétés
Formule moléculaire |
C12H11BrO |
|---|---|
Poids moléculaire |
251.12 g/mol |
Nom IUPAC |
6-bromo-2,2-dimethylnaphthalen-1-one |
InChI |
InChI=1S/C12H11BrO/c1-12(2)6-5-8-7-9(13)3-4-10(8)11(12)14/h3-7H,1-2H3 |
Clé InChI |
BSNNSEAEGHFYFA-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=CC2=C(C1=O)C=CC(=C2)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-(aminomethyl)bicyclo[3.2.2]nonane-1-carboxylate](/img/structure/B12932952.png)

